Welcome to the BenchChem Online Store!
molecular formula C8H6ClNOS B1582302 2-Chloro-6-methoxybenzothiazole CAS No. 2605-14-3

2-Chloro-6-methoxybenzothiazole

Cat. No. B1582302
M. Wt: 199.66 g/mol
InChI Key: FVUFTABOJFRHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429585B2

Procedure details

A mixture of 1.50 mmol 2-chloro-6-methoxybenzothiazole (CA=[2605-14-3]), 4.51 mmol of piperazine and 4.51 mmol of triethylamine in 5 ml of tetrahydrofuran in a sealed tube was heated at 160° C. for 5 min under microwave irradiation. The reaction mixture was concentrated, and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a white solid.
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
4.51 mmol
Type
reactant
Reaction Step One
Quantity
4.51 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)CC)C>O1CCCC1>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[S:3][C:4]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
4.51 mmol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
4.51 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)N2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.